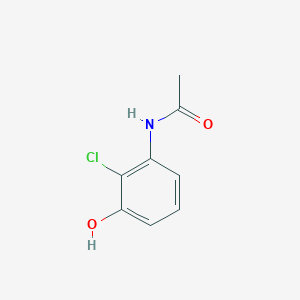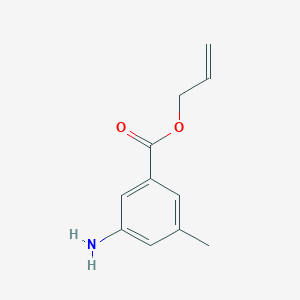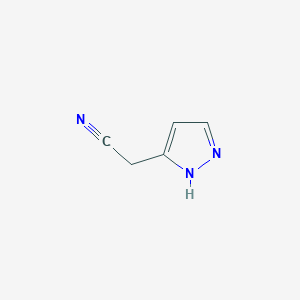
Tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in pharmaceutical research due to their potential as intermediates in the synthesis of various biologically active molecules. Although the specific compound is not directly synthesized in the provided papers, related compounds with similar structures have been synthesized and studied, indicating the relevance of this class of compounds in medicinal chemistry.
Synthesis Analysis
The synthesis of related piperidine derivatives involves multi-step reactions with high yields. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using amination of 4-iodo-2-methyl-6-nitroaniline with a yield of 52% . Another derivative, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a total yield of 71.4% . These methods demonstrate the feasibility of synthesizing complex piperidine derivatives with high efficiency.
Molecular Structure Analysis
The molecular structures of synthesized piperidine derivatives are confirmed using various analytical techniques such as ESI-MS, 1H NMR, and elementary analysis . X-ray diffraction and density functional theory (DFT) calculations are also employed to determine the optimal molecular structure and compare it with experimental data . These analyses are crucial for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, which are essential for their transformation into biologically active molecules. For example, the tert-butyl piperazine substructure can be modified using a modified Bruylants approach to introduce a second nitrogen atom, which is pharmacologically useful . The versatility in chemical reactions makes piperidine derivatives valuable intermediates in drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are studied using DFT, which provides insights into the molecular electrostatic potential and frontier molecular orbitals . These properties are important for understanding the reactivity and interaction of these compounds with biological targets. The sterically congested nature of some piperidine derivatives, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, indicates their potential for creating pharmacologically active cores .
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds Tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate and its derivatives have been synthesized as intermediates in the production of various biologically active compounds. For instance, a derivative was used as an important intermediate in synthesizing crizotinib, a drug used in cancer treatment (Kong et al., 2016). Similarly, another derivative served as a critical intermediate for small molecule anticancer drugs, highlighting its significance in the pharmaceutical industry (Zhang et al., 2018).
Structural Characterization and Biological Evaluation Derivatives of tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate have been structurally characterized using various spectroscopic methods and single-crystal X-ray diffraction. These studies not only confirm the molecular structure but also facilitate the understanding of molecular interactions and crystal packing. Furthermore, some derivatives have been evaluated for their biological activities, such as antibacterial and anthelmintic properties (Sanjeevarayappa et al., 2015).
Chemical Synthesis and Optimization The synthesis of tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate involves multiple steps, and researchers have focused on optimizing these processes to improve yields and practicality. For instance, an efficient and practical synthesis method was developed for a related compound, which is a useful intermediate for nociceptin antagonists (Jona et al., 2009). Another study focused on synthesizing a key intermediate of Vandetanib, a drug used to treat thyroid cancer (Wang et al., 2015).
Development of Chemical Sensors Compounds containing the tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate moiety have been used to develop fluorescent chemosensors. These sensors are capable of detecting specific ions, such as cyanide and mercury ions, demonstrating their potential in environmental monitoring and safety applications (Emandi et al., 2018).
Safety And Hazards
The safety information for “Tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate” indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or in case of skin contact .
Propiedades
IUPAC Name |
tert-butyl 4-imidazol-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)15-7-4-11(5-8-15)16-9-6-14-10-16/h6,9-11H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFYBXKESJJUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627396 | |
| Record name | tert-Butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate | |
CAS RN |
158654-89-8 | |
| Record name | tert-Butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)
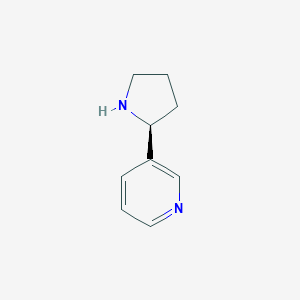
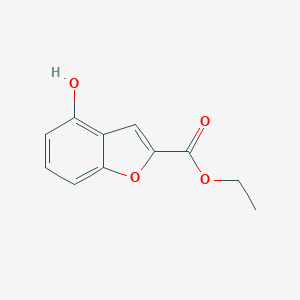
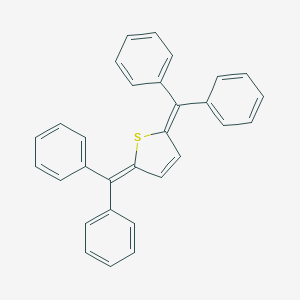
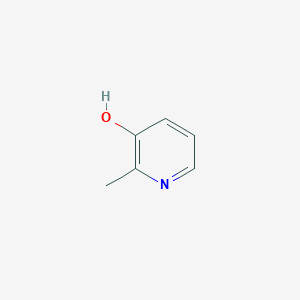
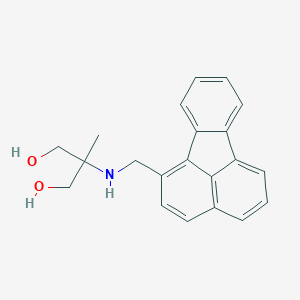
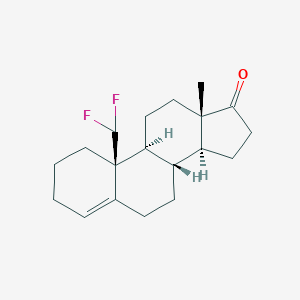
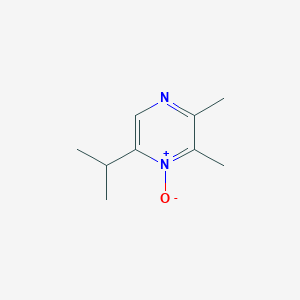
![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)
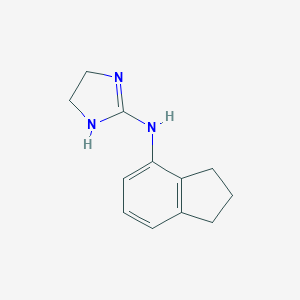
![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)
